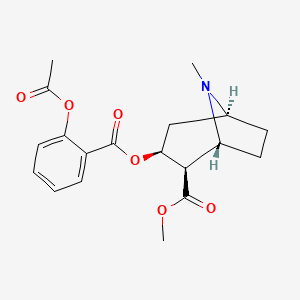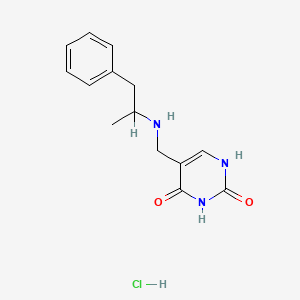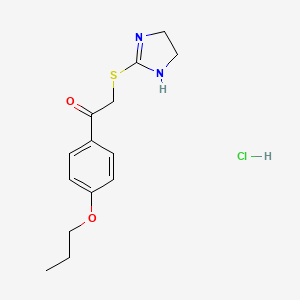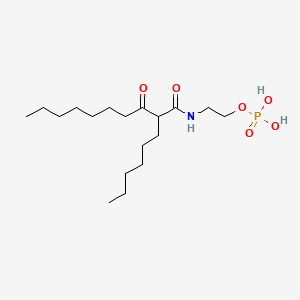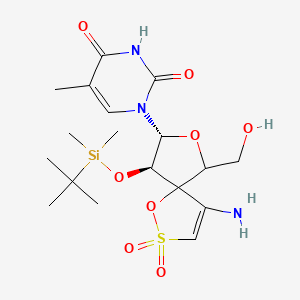
(1-(2'-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’SilylSpiroT is a novel compound that has garnered significant attention in recent years due to its unique structural properties and potential applications across various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a silyl group further enhances its chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’SilylSpiroT typically involves a multi-step process that includes the formation of the spirocyclic core followed by the introduction of the silyl group. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the spirocyclic structure, followed by silylation using a silylating agent such as trimethylsilyl chloride under mild conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods: In an industrial setting, the production of 2’SilylSpiroT can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2’SilylSpiroT suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2’SilylSpiroT undergoes a variety of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The spirocyclic core can be reduced under specific conditions to yield different structural analogs.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides, are used under controlled conditions.
Major Products:
Applications De Recherche Scientifique
2’SilylSpiroT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2’SilylSpiroT exerts its effects is primarily through its interaction with specific molecular targets. The silyl group enhances the compound’s ability to form stable complexes with metal ions and other reactive species, facilitating various catalytic and biochemical processes. The spirocyclic structure provides rigidity and stability, allowing for precise control over molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Spiropyrans: Known for their photochromic properties and used in smart materials.
Silacyclohexanes: Compounds with a silicon atom in a six-membered ring, used in organic synthesis.
Spirooxindoles: Bioactive compounds with applications in medicinal chemistry.
Uniqueness of 2’SilylSpiroT: 2’SilylSpiroT stands out due to the combination of its spirocyclic structure and the presence of a silyl group, which imparts unique chemical reactivity and stability
Propriétés
Formule moléculaire |
C18H29N3O8SSi |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O8SSi/c1-10-7-21(16(24)20-14(10)23)15-13(28-31(5,6)17(2,3)4)18(12(8-22)27-15)11(19)9-30(25,26)29-18/h7,9,12-13,15,22H,8,19H2,1-6H3,(H,20,23,24)/t12?,13-,15+,18?/m0/s1 |
Clé InChI |
XWVSNYDALXUJLD-FLRRBRPGSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


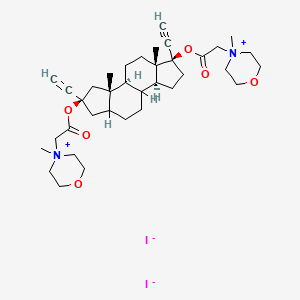
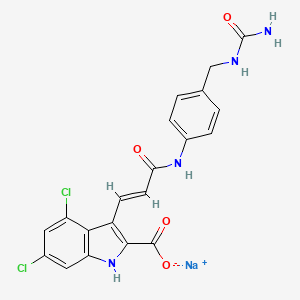
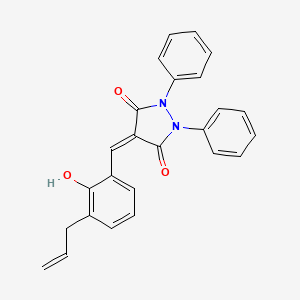
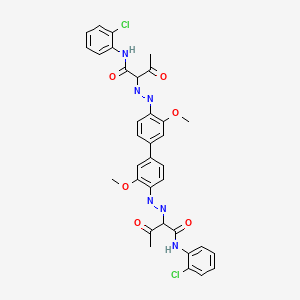
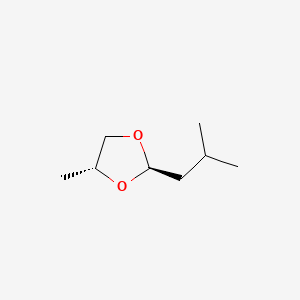
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)
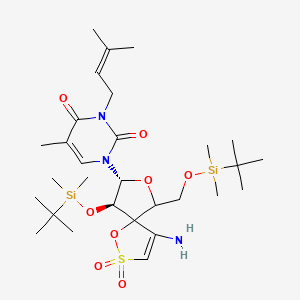
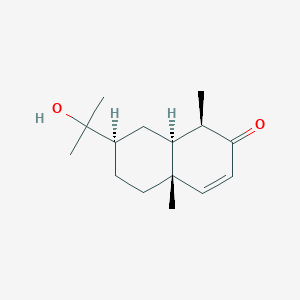
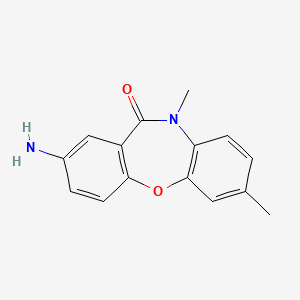
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
